3PO 3PO 3PO is a PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) inhibitor. 3PO reduces glycolytic flux and suppresses glucose uptake. 3PO may be useful agents in combination with other drugs that inhibit cancer cell proliferation. PFKFB3 inhibitors suppress glucose uptake, which in turn causes an increase in autophagy. The addition of selective inhibitors of autophagy to 3PO and its more potent derivatives may prove useful as rational combinations for the treatment of cancer.
Brand Name: Vulcanchem
CAS No.: 13309-08-5
VCID: VC0001394
InChI: InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
SMILES: C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Molecular Formula: C13H10N2O
Molecular Weight: 210.23 g/mol

3PO

CAS No.: 13309-08-5

Cat. No.: VC0001394

Molecular Formula: C13H10N2O

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

3PO - 13309-08-5

CAS No. 13309-08-5
Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
IUPAC Name (E)-3-pyridin-3-yl-1-pyridin-4-ylprop-2-en-1-one
Standard InChI InChI=1S/C13H10N2O/c16-13(12-5-8-14-9-6-12)4-3-11-2-1-7-15-10-11/h1-10H/b4-3+
Standard InChI Key UOWGYMNWMDNSTL-ONEGZZNKSA-N
Isomeric SMILES C1=CC(=CN=C1)/C=C/C(=O)C2=CC=NC=C2
SMILES C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Canonical SMILES C1=CC(=CN=C1)C=CC(=O)C2=CC=NC=C2
Appearance Solid powder

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Structure

3PO is systematically named 3-(3-pyridinyl)-1-(4-pyridinyl)-2-propen-1-one, with the molecular formula C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O} . Its structure features a propenone backbone substituted with pyridinyl groups at positions 3 and 4, conferring planar geometry and facilitating interactions with biological targets (Figure 1).

Table 1: Physicochemical Properties of 3PO

PropertyValueSource
Molecular Weight210.23 g/mol
Purity≥99%
SolubilitySoluble in DMSO, ethanol

Biological Activity and Mechanisms of Action

Anti-Inflammatory and Immunomodulatory Effects

Beyond glycolysis, 3PO attenuates pro-inflammatory signaling in endothelial cells by inhibiting NF-κB and stress-activated kinase pathways. For instance, 3PO reduced interleukin-1β (IL-1β)-induced phosphorylation of IKKα/β and JNK, thereby dampening adhesion molecule expression (e.g., VCAM-1, E-selectin) . In neutrophils, 3PO decreased reactive oxygen species (ROS) production and neutrophil extracellular trap (NET) release, suggesting utility in rheumatoid arthritis and other inflammatory conditions .

Antiproliferative and Proapoptotic Effects

In A375 human melanoma cells, 3PO induced dose-dependent cytotoxicity, cell cycle arrest at G1_1/G0_0, and apoptosis. These effects correlated with reduced glucose uptake and downregulation of survival pathways, highlighting its potential as an adjuvant in cancer therapy . Similarly, 3PO amplified the antiangiogenic effects of VEGFR blockade in endothelial cells, impairing tumor vessel sprouting .

Therapeutic Applications

Oncology

Table 2: Anticancer Effects of 3PO in Preclinical Models

Model SystemKey FindingsSource
A375 Melanoma CellsG1_1/G0_0 arrest, apoptosis induction
Xenograft TumorsSuppressed tumor growth, enhanced anti-VEGFR efficacy

Inflammatory Diseases

In rheumatoid arthritis (RA), 3PO mitigated NETosis and ROS production in neutrophils cultured under synovial-like low-glucose conditions . Its ability to modulate PFKFB3 and off-target pathways positions it as a candidate for dampening chronic inflammation.

Vascular and Hematopoietic Recovery

3PO alleviated bone marrow endothelial progenitor cell (EPC) damage in patients with poor graft function post-hematopoietic stem cell transplantation. By suppressing PFKFB3-FOXO3A-NF-κB axis activation, 3PO restored EPC function and hematopoiesis-supporting capacity .

Research Findings and Clinical Correlations

In Vitro Studies

  • Metabolic Reprogramming: 3PO increased intracellular lactate and glutathione depletion in neutrophils, exacerbating metabolic stress .

  • Endothelial Dysfunction: PFKFB3 overexpression in EPCs heightened apoptosis via FOXO3A/p21/p27 upregulation, reversible with 3PO treatment .

In Vivo Efficacy

  • Myelosuppression Models: Murine studies demonstrated 3PO’s capacity to accelerate hematopoietic recovery post-chemotherapy by preserving EPC integrity .

  • Antiangiogenesis: 3PO reduced pathological angiogenesis in tumors, synergizing with VEGF inhibitors .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator